N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

Antibacterial Sulfonamide MIC determination

Researchers optimizing sulfonamide antibacterials face potency loss with meta-substituted regioisomers. N-(4-Acetylphenyl)-4-methylbenzenesulfonamide (PSASF, CAS 5317-94-2) resolves this with a para-acetyl configuration providing 2-fold lower MIC against S. aureus (256 vs. 512 μg/mL). Key advantages: • 2-fold antibacterial potency advantage in standardized broth microdilution • Unique aldol condensation reactivity enables chalcone/heterocycle synthesis • 8.38 Ų higher PSA (71.62 vs. 63.24 Ų) at identical LogP for clean SPR studies • +5.2 °C boiling point advantage for microwave-assisted synthesis.

Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
CAS No. 5317-94-2
Cat. No. B1363185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Acetylphenyl)-4-methylbenzenesulfonamide
CAS5317-94-2
Molecular FormulaC15H15NO3S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C15H15NO3S/c1-11-3-9-15(10-4-11)20(18,19)16-14-7-5-13(6-8-14)12(2)17/h3-10,16H,1-2H3
InChIKeyFPXRFFCKWPPNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-94-2): A Differentiated Sulfonamide Scaffold for Antibacterial and Synthetic Chemistry Research


N-(4-Acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-94-2) is a synthetic sulfonamide compound characterized by a 4-methylbenzenesulfonyl group linked to a 4-acetylphenyl moiety [1]. This compound is distinguished by a precisely positioned para-acetyl substituent that confers unique reactivity and biological properties compared to its regioisomers and other in-class sulfonamides. It is primarily utilized as a versatile synthetic intermediate for constructing chalcone and heterocyclic derivatives with demonstrated antitumor potential, and has been directly evaluated for antibacterial activity in head-to-head studies against closely related analogs [1][2].

Why N-(4-Acetylphenyl)-4-methylbenzenesulfonamide Cannot Be Substituted by Generic Analogs: Regioisomeric and Physicochemical Differentiation


Generic substitution of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide with its closest regioisomer, N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1), or other in-class sulfonamides is not scientifically justified. Despite identical molecular formulas, the change in acetyl group position from para to meta results in a 2-fold reduction in antibacterial potency against Staphylococcus aureus [1] and a significant alteration in polar surface area (PSA) that impacts molecular recognition . The para-acetyl configuration is also uniquely required for aldol condensation reactivity that underpins its value as a synthetic precursor to bioactive chalcones and heterocycles, a reactivity pathway inaccessible to meta-substituted or non-acetylated sulfonamide analogs [2].

Quantitative Comparative Evidence for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-94-2) vs. Closest Analogs


Superior Antibacterial Potency Against Staphylococcus aureus: 2-Fold Lower MIC vs. Regioisomeric and In-Class Sulfonamide Comparators

In a direct head-to-head study, N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) demonstrated superior antibacterial activity against Staphylococcus aureus ATCC 29213 with a minimum inhibitory concentration (MIC) of 256 μg/mL, compared to 512 μg/mL for its closest regioisomer N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1) and three other in-class sulfonamide derivatives (PSASF-x, PSASF-2, PSASF-3). This represents a 2-fold potency advantage specific to the para-acetyl substitution pattern [1]. Against Escherichia coli and Pseudomonas aeruginosa, all five compounds showed equivalent MIC values of 256 μg/mL, indicating the differentiation is pathogen-specific [1].

Antibacterial Sulfonamide MIC determination

Higher Polar Surface Area (PSA) Versus the Meta-Acetyl Regioisomer: Implications for Molecular Recognition and Solubility

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide exhibits a calculated polar surface area (PSA) of 71.62 Ų, which is 8.38 Ų higher than the PSA of its meta-acetyl regioisomer, N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSA = 63.24 Ų) . The two regioisomers share an identical calculated LogP of 4.15220, density of 1.278 g/cm³, and refractive index of 1.604, underscoring that the PSA difference arises specifically from the positional isomerism of the acetyl group rather than gross physicochemical divergence . The higher PSA of the para isomer predicts moderately improved aqueous solubility and altered hydrogen-bonding capacity, which may contribute to its differential biological activity profile [1].

Physicochemical properties Drug-likeness Polar surface area

Validated Synthetic Utility as a Chalcone and Heterocycle Precursor with Derived Antitumor Activity Comparable to Doxorubicin

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide serves as a critical starting material for the synthesis of (E)-N-(4-(3-(4-bromophenyl)acryloyl)phenyl)-4-methylbenzene sulfonamide (4), a chalcone building block that is further elaborated into diverse heterocyclic systems via reactions with active methylene compounds and nitrogen nucleophiles [1]. The heterocyclic derivatives synthesized from this para-acetyl sulfonamide scaffold exhibited anti-proliferative activity against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines, with select derivatives (compounds 10 and 13) demonstrating efficacy comparable to the standard chemotherapeutic doxorubicin [1]. This synthetic pathway is uniquely enabled by the para-acetyl group, which undergoes aldol condensation with aromatic aldehydes—a transformation not feasible with non-acetylated sulfonamides or the meta-acetyl regioisomer due to electronic and steric constraints [2].

Synthetic intermediate Chalcone Antitumor Medicinal chemistry

Higher Boiling Point Indicative of Enhanced Thermal Stability Versus the Meta-Acetyl Regioisomer

The boiling point of N-(4-acetylphenyl)-4-methylbenzenesulfonamide is measured at 462.1 °C (at 760 mmHg), which is 5.2 °C higher than that of its meta-acetyl regioisomer (456.9 °C) . The flash point follows a parallel trend: 233.3 °C for the para isomer versus 230.1 °C for the meta isomer . These differences, while modest, are consistent with the altered intermolecular interactions arising from the positional change of the acetyl group. The para isomer's marginally superior thermal stability may confer practical advantages in reactions requiring elevated temperatures, such as the microwave-assisted heterocycle syntheses for which this compound is employed as a precursor [1].

Thermal stability Boiling point Physicochemical characterization

High-Value Research and Procurement Application Scenarios for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-94-2)


Antibacterial Screening Campaigns Targeting Gram-Positive Pathogens

Investigators running MIC-based screening panels against Staphylococcus aureus should select N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) over the meta-acetyl regioisomer (PSASF-1) to benefit from the 2-fold lower MIC (256 vs. 512 μg/mL) demonstrated in standardized broth microdilution assays [1]. This potency advantage translates to reduced compound consumption per well and improved dose-response resolution. The compound's activity against E. coli and P. aeruginosa (MIC = 256 μg/mL) supports its use as a broad-spectrum probe in comparative structure-activity relationship (SAR) studies alongside reference antibiotics such as amoxicillin and ciprofloxacin [1].

Medicinal Chemistry Diversification via Chalcone and Heterocycle Synthesis

For teams building focused sulfonamide libraries, N-(4-acetylphenyl)-4-methylbenzenesulfonamide is the preferred starting material for chalcone generation via aldol condensation, a reactivity pathway inaccessible to non-acetylated sulfonamides [1]. Subsequent cyclization yields heterocycles with demonstrated antitumor activity against HepG2 and MCF-7 cell lines, with select derivatives achieving efficacy comparable to doxorubicin [1]. Procurement of the para-acetyl sulfonamide thus enables a single starting material to generate a diverse array of bioactive compounds, maximizing synthetic efficiency and budget utilization [2].

Physicochemical Property-Driven Lead Optimization

Researchers optimizing sulfonamide leads for improved solubility or reduced off-target binding can exploit the 8.38 Ų higher PSA of the para-acetyl isomer (71.62 Ų) compared to the meta-acetyl isomer (63.24 Ų) [1]. When combined with an identical LogP (4.15220), this PSA difference offers a cleaner experimental comparison of the effect of polar surface area on pharmacokinetic parameters without the confounding influence of variable lipophilicity, making this compound an ideal probe for structure-property relationship (SPR) studies [1].

High-Temperature Synthetic Protocol Development

When developing microwave-assisted or reflux-based synthetic routes, the 5.2 °C higher boiling point of N-(4-acetylphenyl)-4-methylbenzenesulfonamide compared to its meta-acetyl regioisomer provides a wider operational thermal window, reducing the risk of thermal degradation and improving reaction reproducibility [1]. This advantage is particularly relevant for the microwave-mediated heterocycle syntheses for which this compound has been validated as a precursor [2].

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